Enhanced Conformational Flexibility vs. Rigid Aromatic Diamines
The compound possesses 2 rotatable bonds, a feature conferred by the ether linkage between the benzene and pyridine rings [1]. This contrasts with more rigid, directly linked biaryl systems (e.g., 2-(pyridin-2-yl)aniline) or conformationally restricted fused heterocycles, offering a distinct degree of conformational freedom that can be critical for optimal binding to biological targets or for achieving specific material packing.
| Evidence Dimension | Conformational Flexibility |
|---|---|
| Target Compound Data | 2 rotatable bonds |
| Comparator Or Baseline | Rigid biaryl amines (e.g., 2-(pyridin-2-yl)aniline) or fused heterocycles |
| Quantified Difference | Presence of 2 rotatable bonds vs. 0 or 1 in common rigid scaffolds |
| Conditions | Molecular structure analysis |
Why This Matters
Increased conformational flexibility can be a decisive factor in lead optimization, allowing for a better fit within a target protein's binding pocket or influencing the self-assembly process in material science.
- [1] ChemSrc. (2018). 55564-13-1 CAS No.: 4-pyridin-2-yloxybenzene-1,2-diamine. View Source
